molecular formula C18H17N5O2 B5535844 [(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea

[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea

Cat. No.: B5535844
M. Wt: 335.4 g/mol
InChI Key: JMKFQGYSZNAANR-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and a urea moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of [(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea typically involves the condensation of 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde with urea under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature or under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-25-16-9-7-13(8-10-16)17-14(11-20-21-18(19)24)12-23(22-17)15-5-3-2-4-6-15/h2-12H,1H3,(H3,19,21,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKFQGYSZNAANR-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.